![molecular formula C11H17N5O3 B2400358 [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid CAS No. 2109486-89-5](/img/structure/B2400358.png)
[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid
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Overview
Description
The compound appears to contain an acetylamino group, a tetrazolyl group, and a cyclohexyl group attached to an acetic acid molecule . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.
Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which can be explosive to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .Scientific Research Applications
Zinc Coordination Compounds
A study investigated the assembly of zinc coordination compounds using different tetrazole–carboxylate ligands, including 5-aminotetrazole-1-acetic acid. These compounds displayed varied structural forms and showed potential in luminescence properties, suggesting applications in optical materials (Li et al., 2015).
Synthesis of Radioactive Compounds
Research on the synthesis of [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid highlights its application in creating biologically active molecules for metabolic profiling studies in drug discovery (Maxwell & Tran, 2017).
Antimicrobial and Cytotoxic Agents
A study developed novel acetazolamide cyclocondensed 1,2,3,4-tetrahydropyrimidines using related chemical structures. These compounds demonstrated varying degrees of antimicrobial and in-vitro cytotoxicity, indicating potential in antimicrobial applications (Elumalai et al., 2014).
Organic Synthesis
The use of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a structurally similar compound, as an inhibitor for the influenza virus neuraminidase protein demonstrates the role of such compounds in medicinal chemistry and drug design (Jedrzejas et al., 1995).
Lanthanum Complexes
Research into lanthanum complexes using 5-substituted tetrazolatecarboxylate ligands, similar in structure to 4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexylacetic acid, has been conducted. These complexes showed potential for optical use due to their enhanced luminescence properties (Shen et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Tetrazoles and their derivatives are known to play a significant role in medicinal and pharmaceutical applications . They can act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .
Mode of Action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.
Biochemical Pathways
Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-[4-acetamido-1-(tetrazol-1-yl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-8(17)13-9-2-4-11(5-3-9,6-10(18)19)16-7-12-14-15-16/h7,9H,2-6H2,1H3,(H,13,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYUCFMYULEIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)(CC(=O)O)N2C=NN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid |
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